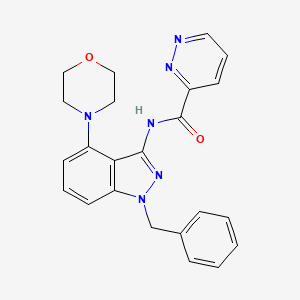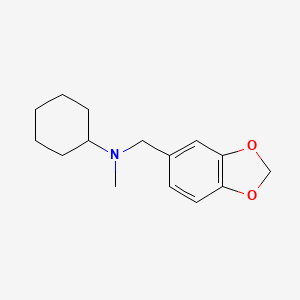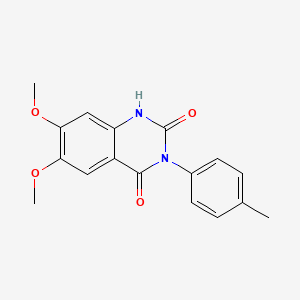
N-(1-benzyl-4-morpholin-4-yl-1H-indazol-3-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis Process : The synthesis of compounds similar to N-(1-benzyl-4-morpholin-4-yl-1H-indazol-3-yl)pyridazine-3-carboxamide often involves the condensation of isocyanates with amino-substituted indazoles. This typically includes amination with morpholine and cyclisation with hydrazine hydrate (Lu et al., 2017).
Molecular Structure Analysis
- Crystal Structure : These compounds frequently crystallize in the monoclinic system, exhibiting specific spatial arrangements and angles characteristic of their molecular structure (Lu et al., 2017).
Chemical Reactions and Properties
- Reactivity : Indazole derivatives, such as the compound , are known for their distinct inhibition of the proliferation of cancer cell lines, indicating specific reactivity with biological targets (Lu et al., 2017).
Physical Properties Analysis
- Physical Appearance : The physical appearance, such as crystal structure and form, is often determined by X-ray crystallography, providing insights into the compound's solid-state characteristics (Lu et al., 2017).
Chemical Properties Analysis
- Chemical Stability and Interactions : These compounds tend to show stability and specific interactions that contribute to their biological activity, especially in inhibiting cancer cell growth. The chemical properties are often studied in the context of their potential as therapeutic agents (Lu et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds similar to N-(1-benzyl-4-morpholin-4-yl-1H-indazol-3-yl)pyridazine-3-carboxamide have been synthesized through various chemical processes, illustrating the methodologies and structural analysis crucial for developing potential therapeutic agents. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and its crystal structure have been detailed, providing insights into its molecular configuration and potential biological activities (Lu et al., 2017). Similarly, compounds with slight variations in their structure have been synthesized to explore different biological activities, including antitumor properties (Ji et al., 2018).
Antitumor Activity
The potential antitumor activity of these compounds has been a significant focus of research. Studies have shown that certain derivatives exhibit effective inhibition against the proliferation of various cancer cell lines. For instance, a molecule with a similar structure demonstrated significant antiproliferative activity against some cancer cell lines, emphasizing its potential as a therapeutic agent (Lu et al., 2021). Another study highlighted the synthesis and antitumor activity of derivatives, revealing their distinct inhibitory capacity against cancer cell proliferation (Hao et al., 2017).
Eigenschaften
IUPAC Name |
N-(1-benzyl-4-morpholin-4-ylindazol-3-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c30-23(18-8-5-11-24-26-18)25-22-21-19(28-12-14-31-15-13-28)9-4-10-20(21)29(27-22)16-17-6-2-1-3-7-17/h1-11H,12-16H2,(H,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKJLLZBHMNPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC3=C2C(=NN3CC4=CC=CC=C4)NC(=O)C5=NN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5603699.png)
![1-(4-chlorophenyl)-5-methyl-4-[4-(1H-tetrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5603707.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5603712.png)



![N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603737.png)
![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5603749.png)
![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5603769.png)
![4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B5603780.png)
![2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5603784.png)
![(3aR*,6S*)-2-tert-butyl-N-ethyl-1-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5603792.png)
![ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5603799.png)